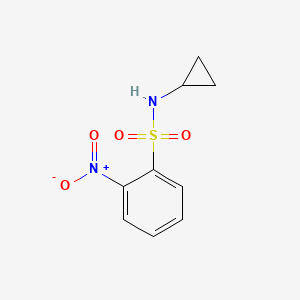
N-cyclopropyl-2-nitrobenzenesulfonamide
Descripción general
Descripción
“N-cyclopropyl-2-nitrobenzenesulfonamide” is a chemical compound with the molecular formula C9H10N2O4S . It has a molecular weight of 242.25 g/mol . The IUPAC name for this compound is N-cyclopropyl-2-nitrobenzenesulfonamide .
Molecular Structure Analysis
The InChI code for “N-cyclopropyl-2-nitrobenzenesulfonamide” isInChI=1S/C9H10N2O4S/c12-11(13)8-3-1-2-4-9(8)16(14,15)10-7-5-6-7/h1-4,7,10H,5-6H2 . The Canonical SMILES is C1CC1NS(=O)(=O)C2=CC=CC=C2N+[O-] . Physical And Chemical Properties Analysis
“N-cyclopropyl-2-nitrobenzenesulfonamide” has a topological polar surface area of 100 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-cyclopropyl-2-nitrobenzenesulfonamide and related compounds have been synthesized and characterized using various analytical and spectroscopic techniques. These compounds have been analyzed for their structural and electronic properties using density functional theory (DFT) calculations and compared with experimental results, demonstrating excellent agreement. The studies provide insights into the vibrational wave numbers, molecular electrostatic potential, and local reactivity descriptors of these compounds, facilitating their application in chemical research and drug design (Murthy et al., 2018).
Synthetic Methodology for Amines
A versatile synthetic method utilizing nitrobenzenesulfonamides as both a protecting and activating group has been developed. This methodology allows for the efficient synthesis of secondary amines under mild conditions, offering a significant advantage for the synthesis of natural polyamines and macrocyclic compounds. The ease of deprotection of the Ns group highlights its utility in complex organic syntheses (Kan & Fukuyama, 2004).
Click Chemistry Applications
The development of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) for use in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions demonstrates the utility of N-cyclopropyl-2-nitrobenzenesulfonamide derivatives in click chemistry. The reactivity of the alkyne can be adjusted by varying the N-functionalities, showcasing the potential of these compounds in bioconjugation and drug discovery (Kaneda et al., 2017).
Electrophilic Nitrogen Source for Diamination
N,N-dichloro-2-nitrobenzenesulfonamide has been identified as an effective electrophilic nitrogen source for the direct diamination of alpha,beta-unsaturated ketones. This metal-free reaction proceeds under mild conditions and demonstrates the potential of nitrobenzenesulfonamides in organic synthesis, particularly for the preparation of diamine products with controllable regio- and stereochemistry (Pei et al., 2003).
Antimycobacterial Agents
Research into the design and synthesis of sulfonamide derivatives has led to the discovery of compounds with potent antimycobacterial activity. Specifically, N-Benzyl-2,4-dinitrobenzenesulfonamide has been shown to have higher inhibitory activity against Mycobacterium tuberculosis than the clinical agent isoniazid, highlighting the therapeutic potential of sulfonamide derivatives in treating tuberculosis and other bacterial infections (Malwal et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
N-cyclopropyl-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c12-11(13)8-3-1-2-4-9(8)16(14,15)10-7-5-6-7/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZDNGPITOUOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355323 | |
| Record name | N-cyclopropyl-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-nitrobenzenesulfonamide | |
CAS RN |
400839-43-2 | |
| Record name | N-cyclopropyl-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


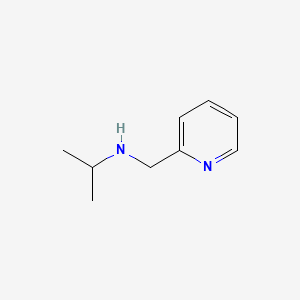

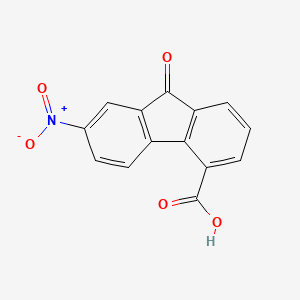
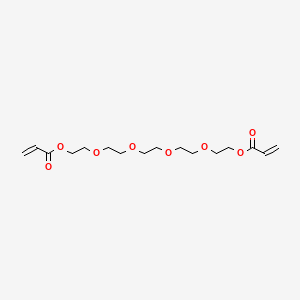
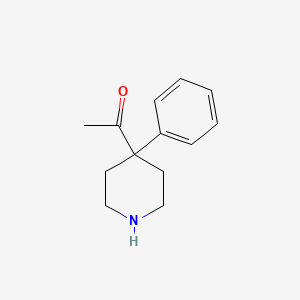
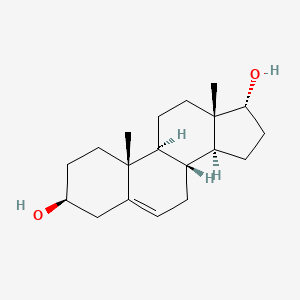
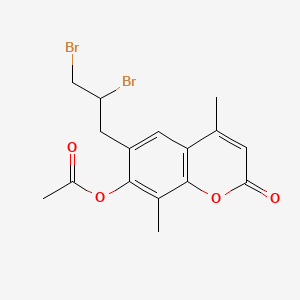
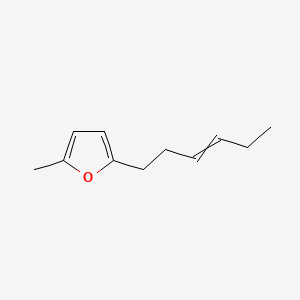
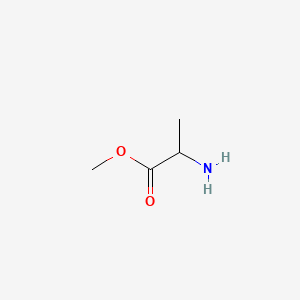
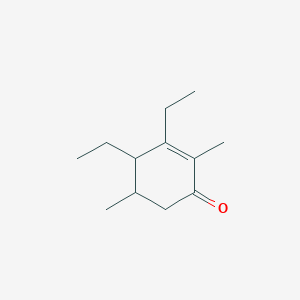
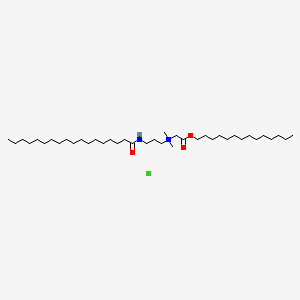
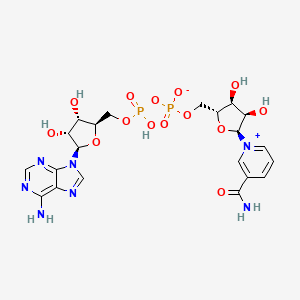
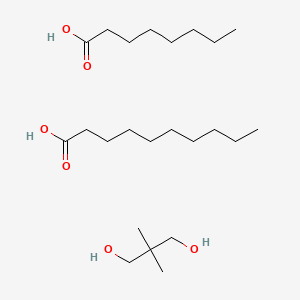
amino]-4-methoxyphenyl]-](/img/structure/B1606754.png)